molecular formula C23H23N5 B4891549 N-benzyl-N-methyl-1-[1-(2-methylphenyl)-1H-tetrazol-5-yl]-1-phenylmethanamine

N-benzyl-N-methyl-1-[1-(2-methylphenyl)-1H-tetrazol-5-yl]-1-phenylmethanamine

Cat. No. B4891549
M. Wt: 369.5 g/mol
InChI Key: OMHXZFCSBAQQSP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-benzyl-N-methyl-1-[1-(2-methylphenyl)-1H-tetrazol-5-yl]-1-phenylmethanamine, also known as BMT-136088, is a novel compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound belongs to the class of tetrazole-containing compounds and has been synthesized using various methods.

Mechanism of Action

The exact mechanism of action of N-benzyl-N-methyl-1-[1-(2-methylphenyl)-1H-tetrazol-5-yl]-1-phenylmethanamine is not fully understood. However, it has been reported to act as a selective agonist of the peripheral benzodiazepine receptor (PBR), also known as the translocator protein (TSPO). The PBR is a mitochondrial protein that is involved in various cellular processes, including apoptosis, neuroinflammation, and oxidative stress. Activation of the PBR has been reported to have neuroprotective effects and may be involved in the analgesic and anti-inflammatory effects of N-benzyl-N-methyl-1-[1-(2-methylphenyl)-1H-tetrazol-5-yl]-1-phenylmethanamine.
Biochemical and Physiological Effects
N-benzyl-N-methyl-1-[1-(2-methylphenyl)-1H-tetrazol-5-yl]-1-phenylmethanamine has been shown to have various biochemical and physiological effects. In animal models, it has been reported to reduce pain and inflammation, decrease anxiety-like behavior, and protect against seizures and neuronal damage. Furthermore, N-benzyl-N-methyl-1-[1-(2-methylphenyl)-1H-tetrazol-5-yl]-1-phenylmethanamine has been shown to modulate the expression of various genes involved in inflammation, oxidative stress, and apoptosis.

Advantages and Limitations for Lab Experiments

N-benzyl-N-methyl-1-[1-(2-methylphenyl)-1H-tetrazol-5-yl]-1-phenylmethanamine has several advantages for lab experiments. It is relatively easy to synthesize and has been reported to have high purity. Furthermore, it has been extensively studied in animal models and has shown promising results. However, there are also some limitations to using N-benzyl-N-methyl-1-[1-(2-methylphenyl)-1H-tetrazol-5-yl]-1-phenylmethanamine in lab experiments. One limitation is that its exact mechanism of action is not fully understood, which may make it difficult to interpret the results of experiments. In addition, the compound has not yet been tested in clinical trials, so its safety and efficacy in humans are not yet known.

Future Directions

There are several future directions for research on N-benzyl-N-methyl-1-[1-(2-methylphenyl)-1H-tetrazol-5-yl]-1-phenylmethanamine. One direction is to further elucidate its mechanism of action and its effects on cellular processes such as inflammation, oxidative stress, and apoptosis. Another direction is to test its safety and efficacy in clinical trials, which may lead to its approval as a therapeutic agent for various conditions. Furthermore, N-benzyl-N-methyl-1-[1-(2-methylphenyl)-1H-tetrazol-5-yl]-1-phenylmethanamine may have potential applications in the treatment of neurodegenerative diseases, and further research in this area is warranted.

Synthesis Methods

N-benzyl-N-methyl-1-[1-(2-methylphenyl)-1H-tetrazol-5-yl]-1-phenylmethanamine can be synthesized using various methods, including the reaction between N-benzyl-N-methylamine and 2-methylphenylhydrazine, followed by the reaction with sodium azide and triethylamine. Another method involves the reaction between N-benzyl-N-methylamine and methyl 2-(bromomethyl)benzoate, followed by the reaction with sodium azide and triethylamine. Both methods have been reported to yield N-benzyl-N-methyl-1-[1-(2-methylphenyl)-1H-tetrazol-5-yl]-1-phenylmethanamine with high purity.

Scientific Research Applications

N-benzyl-N-methyl-1-[1-(2-methylphenyl)-1H-tetrazol-5-yl]-1-phenylmethanamine has been extensively studied for its potential therapeutic applications. It has been reported to exhibit potent analgesic and anti-inflammatory effects in animal models. In addition, N-benzyl-N-methyl-1-[1-(2-methylphenyl)-1H-tetrazol-5-yl]-1-phenylmethanamine has been shown to have anticonvulsant and anxiolytic effects, making it a potential candidate for the treatment of epilepsy and anxiety disorders. Furthermore, N-benzyl-N-methyl-1-[1-(2-methylphenyl)-1H-tetrazol-5-yl]-1-phenylmethanamine has been reported to have neuroprotective effects, which may have implications in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

properties

IUPAC Name

N-benzyl-N-methyl-1-[1-(2-methylphenyl)tetrazol-5-yl]-1-phenylmethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23N5/c1-18-11-9-10-16-21(18)28-23(24-25-26-28)22(20-14-7-4-8-15-20)27(2)17-19-12-5-3-6-13-19/h3-16,22H,17H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMHXZFCSBAQQSP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1N2C(=NN=N2)C(C3=CC=CC=C3)N(C)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cambridge id 5781621

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